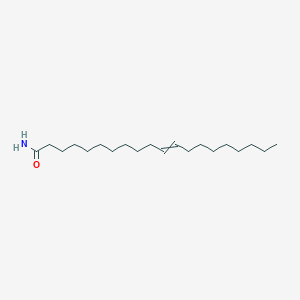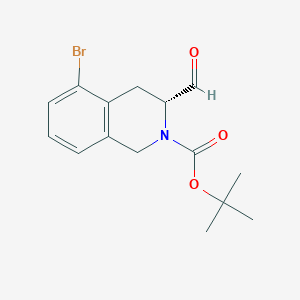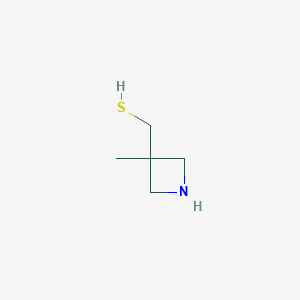
2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with hydroxy, methoxy, and pyrazolyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-4-methoxybenzoic acid and 1-methyl-1H-pyrazole-3-amine.
Amide Bond Formation: The carboxylic acid group of 2-hydroxy-4-methoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The activated acid then reacts with 1-methyl-1H-pyrazole-3-amine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis and purification.
化学反应分析
Types of Reactions
2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4 or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzaldehyde.
Reduction: Formation of 2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or coatings.
Chemical Biology: It can be used as a probe to study cellular processes and molecular interactions.
作用机制
The mechanism of action of 2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, while the pyrazolyl group can enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-hydroxy-4-methoxybenzamide: Lacks the pyrazolyl group, which may result in different biological activities and binding properties.
N-(1-methyl-1H-pyrazol-3-yl)benzamide: Lacks the hydroxy and methoxy groups, which may affect its solubility and reactivity.
2-hydroxy-4-methoxy-N-phenylbenzamide: Contains a phenyl group instead of a pyrazolyl group, which may alter its binding interactions and biological activities.
Uniqueness
2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is unique due to the presence of both hydroxy and methoxy groups on the benzamide core, as well as the pyrazolyl group. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C12H13N3O3 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC 名称 |
2-hydroxy-4-methoxy-N-(1-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C12H13N3O3/c1-15-6-5-11(14-15)13-12(17)9-4-3-8(18-2)7-10(9)16/h3-7,16H,1-2H3,(H,13,14,17) |
InChI 键 |
DVBFVCKESNFRHR-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=N1)NC(=O)C2=C(C=C(C=C2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)




![2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14914249.png)


![2-[(4-Methylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B14914262.png)
![N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14914270.png)
![2-(2-Oxa-5-azabicyclo[2.2.1]hept-5-yl)ethanol](/img/structure/B14914271.png)
